1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE 1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8641523
InChI: InChI=1S/C24H23FN2O3S/c25-21-11-13-22(14-12-21)31(29,30)27-17-15-26(16-18-27)24(28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2
SMILES: C1CN(CCN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C24H23FN2O3S
Molecular Weight: 438.5 g/mol

1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE

CAS No.:

Cat. No.: VC8641523

Molecular Formula: C24H23FN2O3S

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE -

Specification

Molecular Formula C24H23FN2O3S
Molecular Weight 438.5 g/mol
IUPAC Name 1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2,2-diphenylethanone
Standard InChI InChI=1S/C24H23FN2O3S/c25-21-11-13-22(14-12-21)31(29,30)27-17-15-26(16-18-27)24(28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2
Standard InChI Key BPCZLBPWRCMEOF-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Canonical SMILES C1CN(CCN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the piperazine ring, introduction of the sulfonamide group, and attachment of the diphenyl moiety. Common methods might involve nucleophilic substitution reactions and condensation reactions.

Biological Activities and Potential Applications

Compounds with similar structures often exhibit biological activities due to their ability to interact with various biological targets. These interactions can lead to potential applications in pharmaceuticals, particularly in areas such as:

  • Antimicrobial Agents: Sulfonamide groups are known for their antimicrobial properties.

  • Central Nervous System (CNS) Agents: Piperazine rings are common in CNS drugs due to their ability to cross the blood-brain barrier.

Data Tables

Given the lack of specific data on 1-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2,2-diphenyl-1-ethanone, we can consider analogous compounds for comparison:

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological Activity
1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-(3-methylphenoxy)ethanoneC19H21FN2O4S392.4Potential pharmaceutical applications
N-(2-fluorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamideNot specifiedApproximately 394.44Potential in drug discovery
2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-1-ethanolC12H17FN2O3SNot specifiedIrritant properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator